molecular formula C12H16Cl3NO3S B3998903 5,5,5-trichloro-N-(3-methoxyphenyl)pentane-1-sulfonamide

5,5,5-trichloro-N-(3-methoxyphenyl)pentane-1-sulfonamide

Cat. No.: B3998903
M. Wt: 360.7 g/mol
InChI Key: KTYMXVFAEPJSTJ-UHFFFAOYSA-N
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Description

5,5,5-Trichloro-N-(3-methoxyphenyl)pentane-1-sulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a pentane chain, which is further substituted with three chlorine atoms and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-trichloro-N-(3-methoxyphenyl)pentane-1-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the chlorination of pentane to introduce the three chlorine atoms at the 5th position. This is followed by the introduction of the sulfonamide group through a reaction with a suitable sulfonyl chloride derivative. The final step involves the attachment of the methoxyphenyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trichloro-N-(3-methoxyphenyl)pentane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove chlorine atoms or to convert the sulfonamide group to other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions occupied by chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium methoxide (NaOCH3) and various halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other derivatives. Substitution reactions can result in the replacement of chlorine atoms with other functional groups.

Scientific Research Applications

5,5,5-Trichloro-N-(3-methoxyphenyl)pentane-1-sulfonamide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,5,5-trichloro-N-(3-methoxyphenyl)pentane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The presence of chlorine atoms and the methoxyphenyl group can further modulate the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    5,5,5-Trichloro-N-(4-methoxyphenyl)pentane-1-sulfonamide: Similar structure but with the methoxy group at the 4th position.

    5,5,5-Trichloro-N-(3-ethoxyphenyl)pentane-1-sulfonamide: Similar structure but with an ethoxy group instead of a methoxy group.

    5,5,5-Trichloro-N-(3-methoxyphenyl)hexane-1-sulfonamide: Similar structure but with a hexane chain instead of a pentane chain.

Uniqueness

5,5,5-Trichloro-N-(3-methoxyphenyl)pentane-1-sulfonamide is unique due to the specific positioning of the methoxy group and the presence of three chlorine atoms on the pentane chain. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5,5,5-trichloro-N-(3-methoxyphenyl)pentane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl3NO3S/c1-19-11-6-4-5-10(9-11)16-20(17,18)8-3-2-7-12(13,14)15/h4-6,9,16H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYMXVFAEPJSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NS(=O)(=O)CCCCC(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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